[S,(+)]-3-Hydroxy-4-pentenoic acid
Overview
Description
[S,(+)]-3-Hydroxy-4-pentenoic acid is an organic compound with the molecular formula C5H8O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S,(+)]-3-Hydroxy-4-pentenoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-4-pentenoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the hydrolysis of 3-hydroxy-4-pentenoic acid esters under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of biocatalysts or enzymes to achieve high specificity and yield. Enzymatic reduction of 3-oxo-4-pentenoic acid using NADH-dependent reductases is a common method. This approach is favored due to its environmental friendliness and efficiency.
Chemical Reactions Analysis
Types of Reactions
[S,(+)]-3-Hydroxy-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 3-Oxo-4-pentenoic acid or 3-carboxy-4-pentenoic acid.
Reduction: 3-Hydroxy-4-pentanoic acid.
Substitution: 3-Halo-4-pentenoic acid derivatives.
Scientific Research Applications
[S,(+)]-3-Hydroxy-4-pentenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [S,(+)]-3-Hydroxy-4-pentenoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pentanoic acid: Lacks the double bond present in [S,(+)]-3-Hydroxy-4-pentenoic acid.
3-Oxo-4-pentenoic acid: Contains a ketone group instead of a hydroxyl group.
4-Pentenoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows for diverse reactivity and makes it a valuable compound in synthetic chemistry and biological research.
Properties
IUPAC Name |
(3S)-3-hydroxypent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINRQBNLOBQURT-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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